![molecular formula C18H15BrN4S2 B2932399 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-bromobenzo[d]thiazole CAS No. 863000-89-9](/img/structure/B2932399.png)

2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-bromobenzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

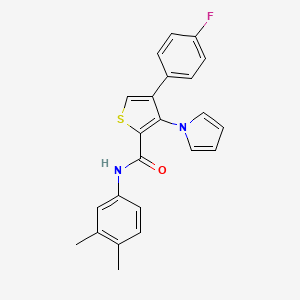

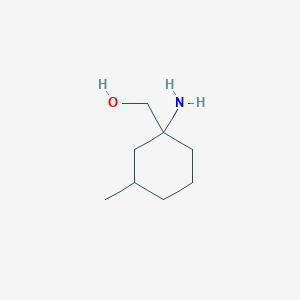

The compound “2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-bromobenzo[d]thiazole” is a small molecule organic compound that contains two fused benzothiazole rings and a piperazine group . It’s part of a class of compounds known as benzothiazole derivatives, which have been found to exhibit significant biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-bromobenzo[d]thiazole”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis involves the reaction of 2-chlorobenzothiazole with piperazine in the presence of a base such as sodium hydride (NaH), followed by a reaction with 4,6-dichlorobenzo[d]thiazole.Molecular Structure Analysis

The structure of “2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-bromobenzo[d]thiazole” was determined through nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. The compound’s structure activity relationships have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-bromobenzo[d]thiazole” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and other reactions . The compound can be purified by recrystallization from ethanol or by column chromatography using silica gel as the stationary phase.科学的研究の応用

Antidepressant Activity

The benzo[d]thiazol derivatives, including the compound , have been investigated for their potential antidepressant effects. In studies, certain derivatives have shown a significant decrease in immobility duration in the forced swimming test, indicating strong antidepressant activity. This suggests that these compounds may increase the concentrations of neurotransmitters like serotonin and norepinephrine, which are often targeted in the treatment of depression .

Anticonvulsant Effects

Benzo[d]thiazol derivatives have also been tested for their anticonvulsant properties. Some derivatives have demonstrated promising results in the maximal electroshock seizure (MES) test, with effective dose (ED50) values and protective indices comparable to those of established anticonvulsant drugs like phenobarbital or valproate . This indicates a potential application in the management of seizure disorders.

Antimicrobial Properties

Thiazole derivatives are known for their broad applications in pharmaceuticals, including antimicrobial activities. Compounds with the benzo[d]thiazol moiety have been used in the development of drugs like sulfathiazole, an antimicrobial agent. The structural features of these compounds play a crucial role in their effectiveness against various microbial pathogens .

Anticancer Activity

The synthesis and biological evaluation of thiazole derivatives have led to the discovery of compounds with anticancer properties. Benzo[d]thiazol derivatives have been part of studies aiming to develop new molecules with potent antitumor activities. Their ability to interact with cancer cell lines makes them a valuable asset in cancer research .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives, due to their chemical structure, have been associated with anti-inflammatory and analgesic effects. This makes them candidates for the development of new drugs that can alleviate pain and reduce inflammation, potentially offering alternatives to current medications .

Neuroprotective Properties

Recent studies have suggested that benzo[d]thiazol derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where the modulation of certain biochemical pathways could lead to therapeutic benefits .

作用機序

Target of Action

The primary target of 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-bromobenzo[d]thiazole is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this enzyme suggests its potential use as an anti-tubercular agent .

Mode of Action

It is believed to interact with its target, the dpre1 enzyme, leading to inhibition of the enzyme’s activity . This inhibition disrupts the normal function of the enzyme, thereby affecting the cell wall biosynthesis of Mycobacterium tuberculosis .

Biochemical Pathways

The compound’s interaction with the DprE1 enzyme affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway can lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity .

Result of Action

The primary result of the compound’s action is the inhibition of the DprE1 enzyme, leading to disruption in the cell wall biosynthesis of Mycobacterium tuberculosis . This disruption can lead to the death of the bacteria, thereby demonstrating the compound’s potential as an anti-tubercular agent .

特性

IUPAC Name |

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSKHDNMBBTHGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=CC=C5Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-bromobenzo[d]thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2932320.png)

![1-(2-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2932322.png)

![4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2932328.png)

![4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene](/img/structure/B2932329.png)

![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)

![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2932335.png)